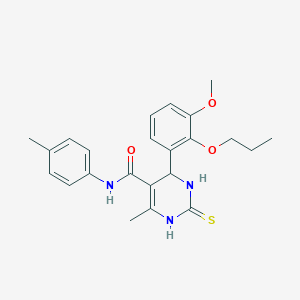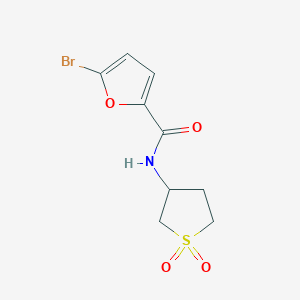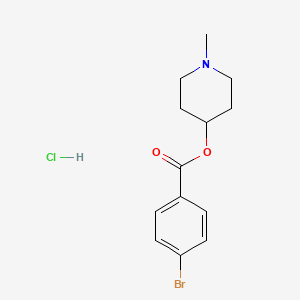![molecular formula C16H21BrClNOS B4065575 N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride
Overview
Description
N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Scientific Research Applications
Analytical Detection Techniques
Research on the detection and quantification of psychoactive substances structurally similar to the compound highlights the importance of advanced analytical methods. A study detailed the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for identifying and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine, showcasing a technique that could be adapted for the analysis of N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride (Poklis et al., 2014).
Pharmacological Studies
Another aspect of research involves the pharmacological investigation of compounds. For example, studies on monoamine oxidase inhibitors and their structural analogs, like N-benzyl-N-methyl-2-propynylamine hydrochloride, provide insights into the drug discovery process and the evaluation of therapeutic potentials (Taylor et al., 1960). Understanding the pharmacological actions of structurally related compounds can inform the development and therapeutic application of new drugs.
Metabolic Pathways and Toxicology
Investigating the metabolism and toxicological profiles of related psychoactive substances, such as the study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, can offer crucial insights into the biotransformation and potential toxic effects of N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride (Kanamori et al., 2002). Understanding these pathways is essential for assessing safety and therapeutic efficacy.
properties
IUPAC Name |
N-[[5-bromo-2-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNOS.ClH/c1-16(2,3)18-10-12-9-13(17)6-7-15(12)19-11-14-5-4-8-20-14;/h4-9,18H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFBZOBQRSSSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4065497.png)
![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)

![N-1,3-benzodioxol-5-yl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4065518.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)


![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)
![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)



![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)
